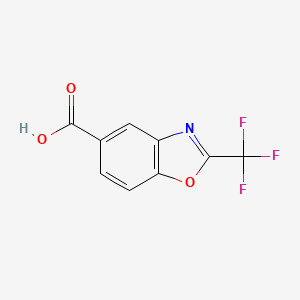

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid” is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Scientific Research Applications

Fluorescent Probe Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of 2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid, is used as a fluorescent probe for sensing magnesium and zinc cations. This compound exhibits high sensitivity to pH changes, particularly in the pH 7-8 range, leading to a significant enhancement in fluorescence under basic conditions. The high acidity of the fluorophenol moiety is attributed to its sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).

Synthesis of Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, another related molecule, is utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This compound's chemistry is influenced by the possibility of undergoing the Dimroth rearrangement, and a protocol has been developed to overcome this problem using ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).

Supramolecular and Coordination Chemistry

The research on 1,2,3-triazoles, related to the benzoxazole compound, has led to diverse applications in supramolecular and coordination chemistry. These compounds are known for their unique combination of easy accessibility and diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features enable complexation of anions by hydrogen and halogen bonding (Schulze & Schubert, 2014).

Synthesis of Benzothiazoles and Benzoxazoles

A facile synthetic method has been described for benzothiazoles and benzoxazoles using Samarium(III) triflate as a catalyst. This method, applicable to various substituted aromatic carboxylic acids, offers advantages such as short reaction times, aqueous reaction media, and easy work-up. The catalysts can be recovered and reused without significant efficiency loss (Gorepatil et al., 2015).

Synthesis of Antifungal Agents

This compound derivatives have been synthesized and evaluated for antifungal activity. Some of these compounds have been found to be equipotent against Candida albicans when compared with fluconazole, indicating their potential as antifungal agents (Nikalje et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKTZKJWJTXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)